

# Technical Guide: Prop-2-ynyl Carbamate Solubility Profile

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## Compound of Interest

Compound Name: *prop-2-ynyl carbamate*

CAS No.: 16754-39-5

Cat. No.: B100761

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## Compound Identity & Physicochemical Architecture

**Prop-2-ynyl carbamate** is a primary carbamate ester derived from propargyl alcohol. Its amphiphilic nature—combining a polar carbamate head group with a linear alkyne tail—dictates its solubility behavior. Unlike lipophilic substituted carbamates (e.g., N-butyl propargyl carbamate), the unsubstituted parent molecule exhibits significant hydrophilicity.

Property	Data	Source / Note
IUPAC Name	Prop-2-ynyl carbamate	
CAS Registry	16754-39-5	Distinct from Allyl carbamate (2114-11-6)
Molecular Formula		
Molecular Weight	99.09 g/mol	
Physical State	White Solid	Isolated as solid after chromatography [1]
LogP (Predicted)	-0.3	Hydrophilic (Water soluble) [2]
TPSA	52.3 Å <sup>2</sup>	Polar Surface Area [2]
H-Bond Donors	1 ( )	Primary amide protons
H-Bond Acceptors	2 ( , )	Carbonyl and Ether oxygen

## Structural Logic & Solubility Implications

The molecule features a terminal alkyne and a primary carbamate moiety.

- High Polarity: The carbamate group ( ) dominates the small carbon skeleton, driving high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Ethanol, Water).
- Crystallinity: The capacity for intermolecular Hydrogen bonding (NH O=C) facilitates a solid state at room temperature, necessitating polar solvents to disrupt the lattice energy during dissolution.

## Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their utility in synthesis (reaction medium), purification (workup), and application (bioassays).

### Qualitative Solubility Table

Solvent Class	Specific Solvent	Solubility Status	Application Context
Polar Aprotic	DMSO	High (>100 mM)	Preferred for biological stock solutions.
DMF	High	Synthesis reaction medium. <sup>[1][2]</sup>	
Acetonitrile	Moderate-High	HPLC mobile phase; Synthesis.	
Polar Protic	Ethanol	High	Recrystallization; Bioassay co-solvent.
Methanol	High	Recrystallization; LC-MS solvent.	
Water	Moderate-High	Predicted based on LogP -0.3.	
Chlorinated	Dichloromethane (DCM)	Moderate	Extraction; Chromatography loading.
Chloroform	Moderate	NMR solvent ( <sup>[3]</sup> ).	
Esters/Ethers	Ethyl Acetate	Moderate	Column chromatography eluent. <sup>[3]</sup>
Diethyl Ether	Low	Anti-solvent for precipitation/washing <sup>[1]</sup> .	
Alkanes	Pentane / Hexane	Insoluble	Anti-solvent; used to crash out product.

## Critical Observation: Purification Behavior

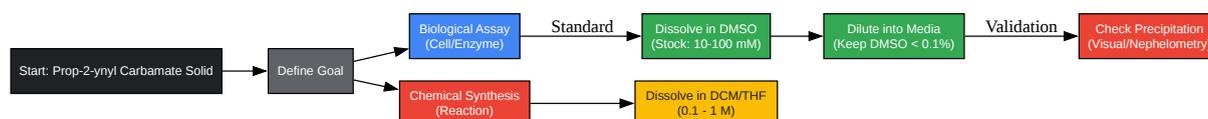
In synthetic workflows, **prop-2-ynyl carbamate** is often purified via flash column chromatography using Ethyl Acetate/Pentane mixtures. The compound elutes in the polar fraction. It is frequently isolated as a solid by precipitating from a concentrated organic solution using Diethyl Ether or Pentane as an anti-solvent [1].

## Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I recommend verifying the exact thermodynamic solubility for your specific batch, as trace impurities (e.g., residual propargyl alcohol) can depress melting points and alter dissolution rates.

### Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization method based on your downstream application.



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Figure 1: Decision matrix for solubilization based on application requirements.

## Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute saturation limit in a specific buffer (e.g., PBS pH 7.4).

- Preparation: Weigh excess solid **prop-2-ynyl carbamate** (~10 mg) into a glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or PBS).
- Equilibration: Agitate at 25°C for 24 hours (rotary shaker or magnetic stir bar).

- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22  $\mu\text{m}$  PVDF membrane to remove undissolved solid.
- Quantification: Analyze the supernatant via HPLC-UV (Detection @ 210-220 nm, carbamate carbonyl absorption).
  - Note: Ensure the standard curve is prepared in the same solvent to account for matrix effects.

## Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Estimate solubility for bioassays using a DMSO stock.

- Stock Prep: Prepare a 10 mM stock solution in pure DMSO. (Visual check: Solution should be clear).
- Spiking: Slowly spike the DMSO stock into aqueous buffer (PBS) to reach final concentrations of 10, 50, and 100  $\mu\text{M}$ .
- Observation: Measure turbidity using a nephelometer or UV-plate reader (absorbance at 600 nm indicates precipitation).
- Threshold: The concentration immediately preceding increased turbidity is the Kinetic Solubility Limit.

## Application Guidelines

### Biological Assays

When using **prop-2-ynyl carbamate** in cellular assays, the choice of solvent vehicle is critical to avoid artifacts.

- Preferred Vehicle: DMSO.
- Limit: Maintain final DMSO concentration

to prevent cytotoxicity or membrane permeabilization artifacts [3].

- Alternative: Ethanol can be used, but is more volatile and may affect certain receptor-based assays.

## Synthesis & Reactivity

The propargyl group (

) is a "warhead" often used in Click Chemistry (CuAAC reactions).

- Solvent for Click Reaction:

-Butanol/Water (1:1) or DMSO/Water mixtures are ideal as they solubilize both the carbamate and the copper catalyst system.

- Stability: Avoid strong bases (NaOH > 1M) for prolonged periods, as the carbamate linkage can hydrolyze to propargyl alcohol and ammonia/carbonate.

## References

- Synthesis and Isolation: Trost, B. M., et al. "Propargyl Rearrangement using B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>." *Organometallics*, 2022.[4] (Describes isolation of propargyl carbamates as solids and purification via ether precipitation).
- Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28031, 2-Propynyl carbamate. (Provides LogP and TPSA data).
- Solvent Toxicity: Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." *Cytotechnology*, 2013. (Establishes DMSO/Ethanol limits).

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